molecular formula C8H10ClNO B1626166 3-chloro-4-methoxy-N-methylaniline CAS No. 90234-41-6

3-chloro-4-methoxy-N-methylaniline

Cat. No.: B1626166
CAS No.: 90234-41-6
M. Wt: 171.62 g/mol
InChI Key: HUTOKXIVRFJQAW-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-methylaniline is a chemical compound with the molecular formula C8H10ClNO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 171.62400 . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .

Scientific Research Applications

Antibacterial Activity in Chemical Compounds

  • 3-Chloro-4-methoxy-N-methylaniline demonstrates potential in the synthesis of chemical compounds with antibacterial activity. This includes its role in the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which show potent inhibitory effects on bacterial DNA polymerase IIIC and exhibit significant antibacterial activity against Gram-positive bacteria (Zhi et al., 2005).

Soil Metabolism

  • In soil, 3-Chloro-4-methoxyaniline undergoes transformation into various compounds, including 3,3′dichloro-4,4′-dimethoxyazobenzene and 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil. This indicates its potential for environmental interactions and transformations in soil-based ecosystems (Briggs & Ogilvie, 1971).

Synthesis of Chemical Compounds

  • The compound is useful in the synthesis of other chemical entities. For instance, reactions involving benzoquinone mono-oximes with methanolic hydrogen chloride include this compound as an intermediate product (Sargent, 1982).

Photodecomposition Studies

  • Studies on the photodecomposition of related compounds such as N-(methylphenylamino)-2,4,6-trimethylpyridinium tetrafluoroborate have identified this compound as a byproduct. This suggests its potential formation in various chemical processes under specific conditions (Chiapperino & Falvey, 1997).

Fourier Transform Infrared and Raman Spectral Analysis

  • Research involving Fourier transform infrared and Raman spectral analysis of related compounds, like 4-chloro-3-methylaniline, can provide insights into the vibrational modes and chemical properties of this compound (Arjunan & Mohan, 2008).

Hydroaminoalkylation Studies

  • The compound has been used in studies exploring hydroaminoalkylation, particularly in the context of Ta(V) complexation and N,O-chelating ligands. Its reactivity is compared with other amines to understand the effects of ligands on the catalytic ability of tantalum complexes (Garcia et al., 2013).

Synthesis of Dye Intermediates

  • The compound plays a role in the synthesis of dye intermediates. For instance, intermediates containing sulfonamide as a linking group have been synthesized using related compounds like 3-methyl-4-acetaminobenzenesulfonyl chloride, derived from o-methylaniline (Bo, 2007).

Investigation of Carcinogenic Properties

  • Biochemical investigations into the carcinogenic properties of related compounds, such as 4-chloro-2-methylaniline, can provide insights into the potential health risks associated with this compound and its metabolites (Hill, Shih, & Struck, 1979).

Group Exchange Studies

  • Studies on the exchange of chlorine atoms with methoxyl and dimethylamino groups in various systems including methyl- and dimethylsilicon moieties provide insights into the reactivity and potential applications of this compound in different chemical environments (Wazer & Moedritzer, 1964).

Synthesis of Aluminum and Zinc Complexes

  • The compound's derivatives have been used in synthesizing aluminum and zinc complexes, highlighting its versatility in creating materials with varying optical and thermal properties (Barberis & Mikroyannidis, 2006).

Safety and Hazards

3-chloro-4-methoxy-N-methylaniline is considered hazardous. It is harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

3-chloro-4-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTOKXIVRFJQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536707
Record name 3-Chloro-4-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90234-41-6
Record name 3-Chloro-4-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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